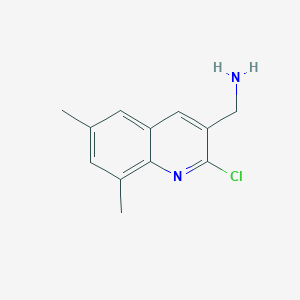
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is a chemical compound with the molecular formula C11H11Cl2NO. It is characterized by the presence of two chlorine atoms at the 7th and 8th positions of the isoquinoline ring, and a hydroxyl group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol typically involves the chlorination of 3,4-dihydroisoquinolin-2(1H)-ol. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolines.
Applications De Recherche Scientifique
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve the inhibition of specific enzymes or receptors, leading to its observed effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
7,8-Dichloroisoquinoline: Lacks the hydroxyl group at the 2nd position.
3,4-Dihydroisoquinolin-2(1H)-ol: Lacks the chlorine atoms at the 7th and 8th positions.
7,8-Dibromo-3,4-dihydroisoquinolin-2(1H)-ol: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89076-30-2 |
|---|---|
Formule moléculaire |
C9H9Cl2NO |
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
7,8-dichloro-2-hydroxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H9Cl2NO/c10-8-2-1-6-3-4-12(13)5-7(6)9(8)11/h1-2,13H,3-5H2 |
Clé InChI |
CDTCUYRKBGJUHB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C=CC(=C2Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
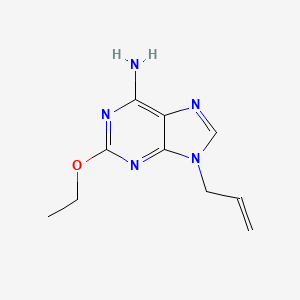
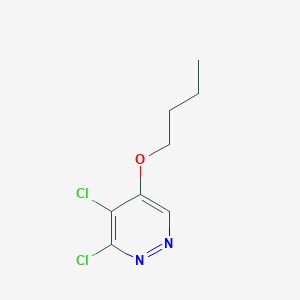
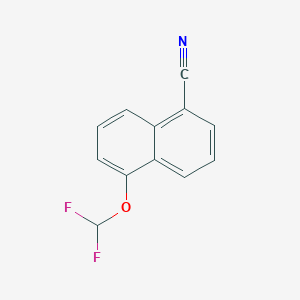
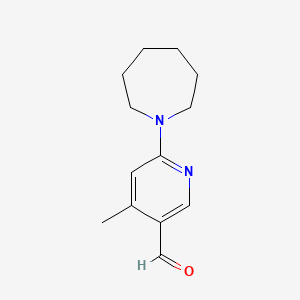


![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)


![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
